1-Fluoro-3-(2-isocyanatovinyl)benzene
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Overview
Description
1-Fluoro-3-(2-isocyanatovinyl)benzene is an organic compound with the molecular formula C9H6FNO It is characterized by the presence of a fluoro group and an isocyanato group attached to a benzene ring via a vinyl linkage
Preparation Methods
The synthesis of 1-Fluoro-3-(2-isocyanatovinyl)benzene typically involves the reaction of 1-fluoro-3-vinylbenzene with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
1-Fluoro-3-(2-isocyanatovinyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzene derivatives.
Addition Reactions: The isocyanato group can react with nucleophiles such as alcohols, amines, or water to form urethanes, ureas, or carbamic acids, respectively.
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and catalysts (e.g., palladium, platinum).
Scientific Research Applications
1-Fluoro-3-(2-isocyanatovinyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment, enabling the study of biological processes and the development of bioconjugates.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2-isocyanatovinyl)benzene involves its reactivity towards nucleophiles. The isocyanato group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of polymers. The fluoro group can also participate in reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
1-Fluoro-3-(2-isocyanatovinyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(2-isocyanatovinyl)benzene: Similar structure but with the isocyanato group in the para position, which can affect its reactivity and applications.
1-Chloro-3-(2-isocyanatovinyl)benzene: The chloro group can influence the compound’s reactivity differently compared to the fluoro group, leading to variations in its chemical behavior and applications.
1-Fluoro-3-(2-isocyanatoethyl)benzene: The presence of an ethyl group instead of a vinyl group can impact the compound’s polymerization behavior and the properties of the resulting polymers.
Properties
IUPAC Name |
1-fluoro-3-[(E)-2-isocyanatoethenyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-6H/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXDORRYQIBEQL-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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